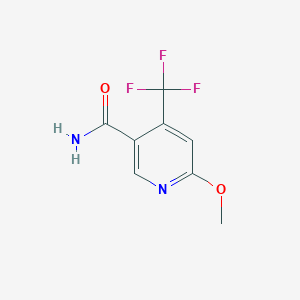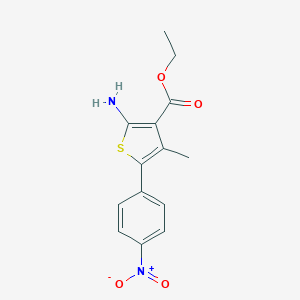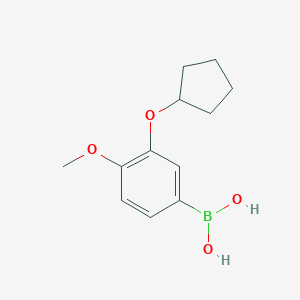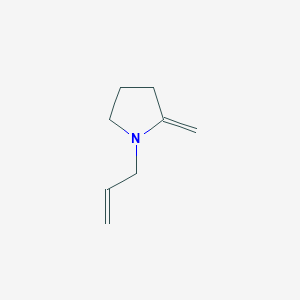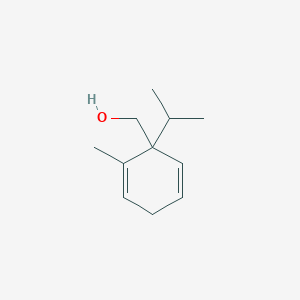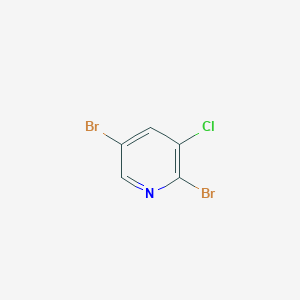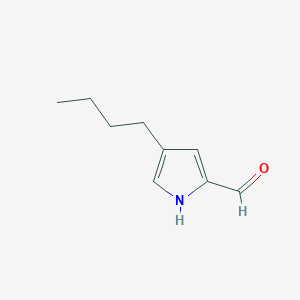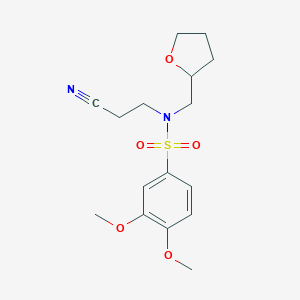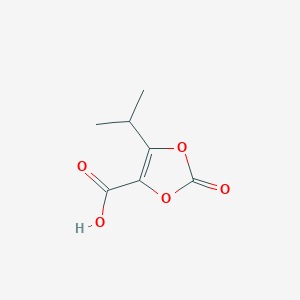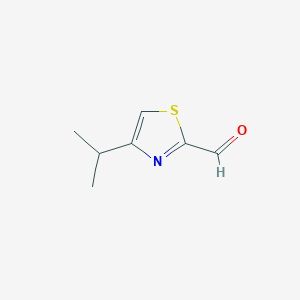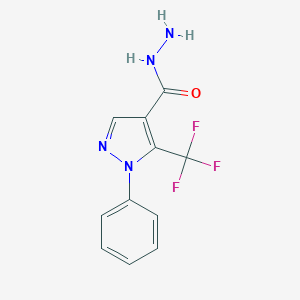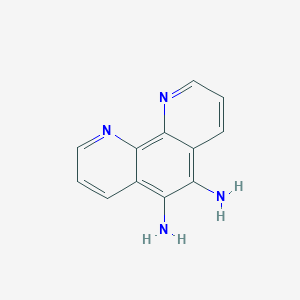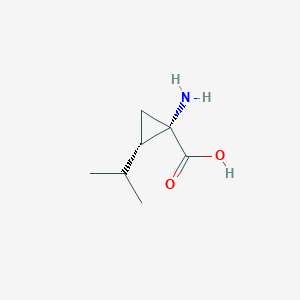
(1S,2S)-1-amino-2-propan-2-ylcyclopropane-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1S,2S)-1-amino-2-propan-2-ylcyclopropane-1-carboxylic acid, commonly known as APC, is an amino acid that has been widely studied for its potential as a therapeutic agent. APC is a non-proteinogenic amino acid, which means that it is not incorporated into proteins like the 20 standard amino acids. In
Mechanism Of Action
The mechanism of action of APC involves its binding to the glycine-binding site of NMDA receptors, which leads to a reduction in receptor activity. This results in a decrease in the influx of calcium ions into neurons, which can be neuroprotective in conditions such as stroke and traumatic brain injury. APC has also been shown to have anti-inflammatory effects, which may contribute to its therapeutic potential.
Biochemical And Physiological Effects
APC has been shown to have a range of biochemical and physiological effects. In addition to its effects on NMDA receptors, APC has been shown to modulate the activity of other ion channels, including voltage-gated calcium channels and potassium channels. It has also been shown to have antioxidant effects, which may contribute to its neuroprotective properties. In animal studies, APC has been shown to improve outcomes in models of stroke, traumatic brain injury, and spinal cord injury.
Advantages And Limitations For Lab Experiments
One advantage of APC is its relatively simple synthesis, which makes it accessible for laboratory studies. It has also been shown to have a range of effects on ion channels and other targets, which makes it a versatile tool for investigating neuronal function. However, one limitation is that its effects on NMDA receptors are relatively selective, which may limit its utility in certain contexts. Additionally, its use in animal studies may be limited by its potential toxicity at high doses.
Future Directions
There are several future directions for research on APC. One area of interest is its potential as a therapeutic agent for conditions such as stroke, traumatic brain injury, and spinal cord injury. Further studies are needed to determine the optimal dosing and administration strategies for these conditions. Another area of interest is its potential as a tool for investigating neuronal function and the role of ion channels in disease. Finally, there is interest in developing more selective analogs of APC that may have improved therapeutic potential.
Synthesis Methods
APC can be synthesized in several ways, including via the Strecker synthesis, which involves the reaction of an aldehyde with ammonia and hydrogen cyanide, followed by hydrolysis. Another method involves the reaction of cyclopropanecarboxylic acid with tert-butylamine, followed by reduction of the resulting imine. The synthesis of APC is relatively simple and can be carried out on a laboratory scale.
Scientific Research Applications
APC has been studied for its potential as a therapeutic agent in a variety of contexts. One area of research has focused on its ability to modulate the activity of ionotropic glutamate receptors, which are involved in a range of neurological and psychiatric disorders. APC has been shown to selectively inhibit the activity of N-methyl-D-aspartate (NMDA) receptors, which are involved in learning and memory processes, as well as in the pathophysiology of conditions such as schizophrenia and depression.
properties
CAS RN |
162871-02-5 |
|---|---|
Product Name |
(1S,2S)-1-amino-2-propan-2-ylcyclopropane-1-carboxylic acid |
Molecular Formula |
C7H13NO2 |
Molecular Weight |
143.18 g/mol |
IUPAC Name |
(1S,2S)-1-amino-2-propan-2-ylcyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C7H13NO2/c1-4(2)5-3-7(5,8)6(9)10/h4-5H,3,8H2,1-2H3,(H,9,10)/t5-,7-/m0/s1 |
InChI Key |
GFIRYOYQBKQVOL-FSPLSTOPSA-N |
Isomeric SMILES |
CC(C)[C@@H]1C[C@]1(C(=O)O)N |
SMILES |
CC(C)C1CC1(C(=O)O)N |
Canonical SMILES |
CC(C)C1CC1(C(=O)O)N |
synonyms |
Cyclopropanecarboxylic acid, 1-amino-2-(1-methylethyl)-, (1S-cis)- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Methyl 2-[(cyanomethyl)sulfonyl]benzoate](/img/structure/B61671.png)
